2,2,2',4'-Tetrachloroacetophenone
Overview
Description
2,2,2',4'-Tetrachloroacetophenone is a chlorinated organic compound, characterized by its chloro and keto functional groups attached to an acetophenone backbone. This chemical structure imparts unique physical and chemical properties, making it of interest for various synthetic and analytical applications.
Synthesis Analysis
The synthesis of chlorinated acetophenones typically involves Friedel-Crafts acylation reactions, where chlorobenzene derivatives react with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. For example, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone, a related compound, achieves a yield of 87% under optimized conditions, illustrating the efficiency of this synthetic route for chlorinated acetophenones (Li De-liang, 2010).
Scientific Research Applications
A study on the toxicity of 2,4-D herbicide emphasizes its occupational risk, neurotoxicity, herbicide resistance, impacts on non-target species, and molecular imprinting applications (Zuanazzi, Ghisi, & Oliveira, 2020).
The compound TPE-4N, related to 2,2,2',4'-Tetrachloroacetophenone, demonstrates potential for chemical sensing and environmental monitoring due to its stimuli-responsive and reversible fluorescence properties (Wang et al., 2015).
The selective herbicide 2,4-D, mimicking natural auxin, is used for its ability to kill dicots without affecting monocots, causing abnormal growth and plant death (Song, 2014).
Tetradentate nickel(II)-Schiff base complexes derived from similar compounds are studied for their redox behavior and catalytic abilities in chemical reactions (Ourari et al., 2014).
The impact of chronic exposure to 2,4-DCP in freshwater fish highlights its use in environmental and biological studies, especially in understanding antioxidant system responses (Zhang et al., 2004).
Research on the sulfate radical pathway and the room-temperature degradation of phenolic compounds like 2,4-dichlorophenol provides insight into environmental and water treatment applications (Anipsitakis, Dionysiou, & Gonzalez, 2006).
The study of BCAP crystals assists in identifying functional groups, confirming structure, and determining unit cell dimensions in scientific research (Madhuramba et al., 2008).
Photocatalytic degradation studies involving similar compounds are significant for environmental applications, such as the use of aluminum tetrasulfophthalocyanine in degrading 4-chlorophenol (Hu, Xu, & Zhao, 2004).
Carbon-modified TiO2 catalysts show high activities for the photocatalytic degradation of 4-chlorophenol under visible light, relevant in environmental chemistry (Cheng et al., 2007).
Safety And Hazards
The safety and hazards of 2,2,2’,4’-Tetrachloroacetophenone are not explicitly mentioned in the search results. However, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes6. Personal protective equipment should be used, and adequate ventilation should be ensured6.
Future Directions
The future directions of 2,2,2’,4’-Tetrachloroacetophenone are not explicitly mentioned in the search results. However, given its chemical properties and reactions, it may have potential applications in various fields of research.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a subject matter expert.
properties
IUPAC Name |
2,2-dichloro-1-(2,4-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXWJPURTZCTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062300 | |
Record name | Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2',4'-Tetrachloroacetophenone | |
CAS RN |
2274-66-0 | |
Record name | 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2274-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2',4'-Tetrachloroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorophenacylidene chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloro-1-(2,4-dichlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2',4'-TETRACHLOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O43MMI49GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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